2',6'-Dibromo-3'-fluorophenacyl chloride
Overview
Description
2’,6’-Dibromo-3’-fluorophenacyl chloride is an organic compound that belongs to the class of halogenated phenacyl chlorides It is characterized by the presence of bromine and fluorine atoms on the phenyl ring, along with a phenacyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,6’-Dibromo-3’-fluorophenacyl chloride typically involves the halogenation of a suitable precursor. One common method is the bromination of 3’-fluoroacetophenone, followed by chlorination to introduce the phenacyl chloride group. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperature and solvent conditions to ensure selective halogenation.
Industrial Production Methods: In an industrial setting, the production of 2’,6’-Dibromo-3’-fluorophenacyl chloride may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the desired compound with high efficiency.
Chemical Reactions Analysis
Types of Reactions: 2’,6’-Dibromo-3’-fluorophenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The phenacyl chloride group can participate in nucleophilic substitution reactions, where the chloride is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while oxidation and reduction can produce ketones and alcohols, respectively.
Scientific Research Applications
2’,6’-Dibromo-3’-fluorophenacyl chloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’,6’-Dibromo-3’-fluorophenacyl chloride involves its interaction with various molecular targets. The phenacyl chloride moiety can react with nucleophilic sites on biomolecules, leading to modifications that affect their function. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.
Comparison with Similar Compounds
2-Bromo-3’-fluoroacetophenone: Similar in structure but lacks the additional bromine atom.
2,6-Dibromophenol: Contains bromine atoms but lacks the phenacyl chloride group.
4-Fluorophenylboronic acid: Contains a fluorine atom but has a different functional group.
Uniqueness: 2’,6’-Dibromo-3’-fluorophenacyl chloride is unique due to the combination of bromine, fluorine, and phenacyl chloride functionalities. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
2-chloro-1-(2,6-dibromo-3-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-4-1-2-5(12)8(10)7(4)6(13)3-11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZJZAXVOXETRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)C(=O)CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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